1-Diazo-1H-indene
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Overview
Description
1-Diazo-1H-indene is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to an indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diazo-1H-indene can be synthesized through several methods. One common approach involves the diazotization of 1H-indene using diazo transfer reagents such as p-toluenesulfonyl azide or methanesulfonyl azide. The reaction typically requires a base, such as potassium ethoxide or triethylamine, in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of diazo compound synthesis apply. These methods often involve large-scale diazotization reactions under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Diazo-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while reduction can produce indene amines.
Scientific Research Applications
1-Diazo-1H-indene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-Diazo-1H-indene involves the reactivity of the diazo group. The diazo group can generate reactive intermediates, such as carbenes, under certain conditions. These intermediates can then participate in various chemical transformations, including cycloadditions and insertions into C-H and X-H bonds .
Comparison with Similar Compounds
2-Diazo-1,3-indanedione: This compound also contains a diazo group and is used in similar synthetic applications.
Diazoacetates: These compounds are widely used in cyclopropanation reactions and share similar reactivity with 1-Diazo-1H-indene.
Uniqueness: this compound is unique due to its indene ring structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable reagent in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
35847-40-6 |
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Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-diazoindene |
InChI |
InChI=1S/C9H6N2/c10-11-9-6-5-7-3-1-2-4-8(7)9/h1-6H |
InChI Key |
LIIOKUFYMPKYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC2=[N+]=[N-] |
Origin of Product |
United States |
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